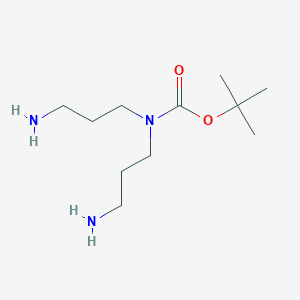

Tert-butyl N,N-bis(3-aminopropyl)carbamate

描述

Significance of Carbamic Acid Derivatives as Protecting Groups and Synthetic Intermediates

Carbamic acid derivatives, commonly known as carbamates, are a cornerstone of modern organic synthesis, primarily serving as highly effective protecting groups for amines. The tert-butoxycarbonyl (Boc) group, a prominent example of a carbamate-based protecting group, offers a balance of stability under a variety of reaction conditions and susceptibility to cleavage under specific, mild acidic conditions. This allows for the selective masking and demasking of amine functionalities, a critical requirement in the multi-step synthesis of complex molecules such as peptides, natural products, and pharmaceuticals. Beyond their role in protection, carbamate (B1207046) functionalities can also act as key intermediates, influencing the solubility, reactivity, and biological activity of parent molecules.

Overview of Linear and Branched Polyamine Scaffolds in Advanced Chemical Architectures

Polyamines, organic compounds containing two or more primary amino groups, are ubiquitous in biological systems and play crucial roles in cellular processes. In the realm of synthetic chemistry, both linear and branched polyamine scaffolds are fundamental building blocks for the construction of more complex molecular structures. Linear polyamines provide a flexible backbone for the synthesis of various ligands and polymers. Branched polyamines, on the other hand, offer a scaffold for the creation of three-dimensional architectures, most notably dendrimers. These highly branched, monodisperse macromolecules have found applications in fields ranging from drug delivery to catalysis, owing to their unique globular shape and the high density of functional groups on their periphery.

Positioning of Tert-butyl N,N-bis(3-aminopropyl)carbamate within Contemporary Chemical Research

This compound (CAS Number: 167568-21-0) is a chemical entity that uniquely combines the features of a carbamate protecting group with a branched polyamine scaffold. thieme-connect.com Its structure consists of a central nitrogen atom to which a tert-butoxycarbonyl (Boc) protecting group and two 3-aminopropyl chains are attached. This arrangement provides a stable, yet deprotectable, precursor to a branched triamine. The two terminal primary amino groups offer reactive sites for further functionalization, making this compound a valuable intermediate in the synthesis of more elaborate molecules. Its potential lies in its utility as a building block for the controlled, stepwise synthesis of dendrimers, polyamine conjugates, and other complex architectures where a branched polyamine core is desired.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N,N-bis(3-aminopropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N3O2/c1-11(2,3)16-10(15)14(8-4-6-12)9-5-7-13/h4-9,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQAFROAHNBRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCN)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl N,n Bis 3 Aminopropyl Carbamate

Strategic Approaches to N-Boc Protection in Polyamine Synthesis

The introduction of the Boc group is a cornerstone of modern organic synthesis, particularly in the manipulation of polyfunctional molecules like polyamines. total-synthesis.comnih.gov The stability of the Boc group under a variety of reaction conditions, coupled with its straightforward removal under mild acidic conditions, makes it an ideal tool for selectively masking the reactivity of amine groups. total-synthesis.comorganic-chemistry.org

Direct N-Protection Protocols for Polyfunctional Amines

Direct N-protection involves the treatment of a polyamine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), which is a common and efficient method for introducing the Boc group. mychemblog.com This reaction can be performed under various conditions, including in the presence of a base such as triethylamine (B128534) or an aqueous solution of sodium hydroxide (B78521). jk-sci.com For more challenging substrates or to enhance reaction rates, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is often employed. rsc.org The mechanism involves the nucleophilic attack of the amine on the anhydride (B1165640), with the choice of solvent and base influencing the reaction's efficiency. total-synthesis.com

Recent advancements have focused on developing more environmentally friendly and efficient protocols. For instance, N-tert-butoxycarbonylation of amines has been successfully carried out under solvent-free conditions or in aqueous systems, reducing the reliance on volatile organic solvents. nih.govscispace.comresearchgate.net Catalysts such as iodine, perchloric acid adsorbed on silica-gel, and ionic liquids have also been shown to effectively promote the reaction with excellent chemoselectivity. organic-chemistry.org These methods often result in high yields of the desired N-Boc protected amines while minimizing side reactions. nih.govorganic-chemistry.org

| Catalyst/System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| DMAP | (Boc)₂O, CH₂Cl₂, rt | Highly efficient for challenging substrates | rsc.org |

| Iodine | (Boc)₂O, Solvent-free, rt | Mild, efficient, and practical | organic-chemistry.org |

| HClO₄–SiO₂ | (Boc)₂O, Solvent-free, rt | Inexpensive, reusable, and chemoselective | organic-chemistry.org |

| Ionic Liquids | (Boc)₂O | Catalytic role, excellent chemoselectivity | organic-chemistry.org |

| Water-mediated | (Boc)₂O, Water-acetone | Eco-friendly, catalyst-free, rapid | nih.gov |

Stepwise Protection Strategies for Selective Functionalization

In the synthesis of complex polyamines, it is often necessary to differentiate between primary and secondary amino groups. Stepwise protection strategies allow for the selective functionalization of these different amine types. One common approach involves using orthogonal protecting groups, which can be removed under different conditions. For example, the primary amines of a polyamine can be selectively protected with a group like trifluoroacetyl, while the secondary amines are protected with Boc groups. nih.gov The trifluoroacetyl groups can then be selectively removed, leaving the Boc-protected secondary amines intact for further reactions. nih.gov

Another strategy for achieving selective mono-protection of symmetrical diamines involves the use of alkyl phenyl carbonates. researchgate.netresearchgate.net This method has been shown to be versatile for the selective Boc, Cbz, and Alloc protection of polyamines, allowing for the protection of primary amines in the presence of secondary amines. researchgate.netresearchgate.net The careful control of stoichiometry and reaction conditions is crucial for achieving high yields of the desired mono-protected product. researchgate.net These stepwise approaches provide the synthetic chemist with the tools needed to construct complex polyamine derivatives with a high degree of precision. nih.gov

Precursor Synthesis and Halogenated Intermediates

The construction of the N,N-bis(3-aminopropyl) backbone of the target molecule often proceeds through the use of halogenated intermediates. These precursors, typically alkyl halides, serve as electrophilic partners in alkylation reactions, allowing for the stepwise assembly of the desired polyamine scaffold.

Preparation of N-Boc-3-bromopropylamine and Analogous Alkyl Halides

A key precursor for the synthesis of tert-butyl N,N-bis(3-aminopropyl)carbamate is N-Boc-3-bromopropylamine. This intermediate is commonly prepared by reacting 3-bromopropylamine (B98683) hydrobromide with di-tert-butyl dicarbonate. acs.org The reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like methanol (B129727). acs.org This straightforward procedure provides the Boc-protected alkyl halide in good yield, ready for subsequent alkylation steps. The use of halogenated precursors is a well-established strategy in organic synthesis, providing a reliable method for forming carbon-nitrogen bonds. nih.gov

Alkylation Reactions in the Assembly of N,N-bis(3-aminopropyl) Scaffolds

The assembly of the N,N-bis(3-aminopropyl) scaffold is achieved through alkylation reactions. In a typical sequence, a primary amine can be reacted with a Boc-protected alkyl halide, such as N-Boc-3-bromopropylamine, to form a secondary amine. This reaction is often carried out in the presence of a base to neutralize the hydrohalic acid that is formed. escholarship.org A subsequent alkylation of this secondary amine with another equivalent of the alkyl halide would lead to the formation of the desired tertiary amine core.

An alternative approach to constructing similar scaffolds involves the bisconjugate addition of an amine to acrylonitrile, followed by the catalytic hydrogenation of the resulting dinitrile. researchgate.netnih.gov This two-step process, which has been optimized to require less solvent and proceed under relatively low pressure, yields N-alkylbis(3-aminopropyl)amines in high purity and near-quantitative yield. nih.gov While this method does not directly produce the Boc-protected target, it demonstrates a robust strategy for creating the N,N-bis(3-aminopropyl) core structure. researchgate.netnih.govgoogle.comgoogle.com

Optimization of Reaction Conditions and Solvent Systems

The success of the synthesis of this compound is highly dependent on the optimization of reaction conditions and the choice of solvent systems. These factors can significantly impact reaction rates, yields, and the purity of the final product.

For the N-Boc protection step, a wide range of solvents have been explored, including dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), methanol (MeOH), and dimethylformamide (DMF). mychemblog.comjk-sci.comacs.org The choice of solvent can influence the solubility of the reactants and the rate of the reaction. For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst has been shown to allow for efficient and chemoselective mono-N-Boc protection of various amines. organic-chemistry.org

In alkylation reactions, the choice of base is critical. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). acs.orgescholarship.org The solvent for these reactions is often a polar aprotic solvent like DMF or acetonitrile (B52724) (CH₃CN), which can facilitate the Sₙ2 reaction between the amine and the alkyl halide. acs.orgescholarship.org Reaction temperatures and times must also be carefully controlled to ensure complete reaction while minimizing the formation of side products. For example, in the synthesis of N-alkylbis(3-aminopropyl)amines via hydrogenation, the use of a Raney nickel catalyst in a 7 N methanolic ammonia (B1221849) solvent system at 50 psi of hydrogen pressure was found to be optimal. nih.gov

The table below summarizes various reaction parameters that can be optimized for the synthesis of Boc-protected amines and their precursors.

| Reaction Step | Parameter | Examples | Effect on Reaction | Reference |

|---|---|---|---|---|

| N-Boc Protection | Solvent | CH₂Cl₂, THF, MeOH, DMF, HFIP, Water-acetone | Influences solubility, reaction rate, and chemoselectivity | nih.govorganic-chemistry.orgacs.org |

| Base/Catalyst | Et₃N, DMAP, Iodine, K₂CO₃, Ionic Liquids | Increases reaction rate and efficiency | organic-chemistry.orgacs.org | |

| Temperature | Room temperature to elevated temperatures | Affects reaction kinetics and selectivity | acs.org | |

| Alkylation | Solvent | DMF, CH₃CN | Facilitates Sₙ2 reaction | acs.orgescholarship.org |

| Base | K₂CO₃, Et₃N | Neutralizes acid byproduct | acs.orgescholarship.org | |

| Temperature | Room temperature to 90 °C | Controls reaction rate and minimizes side reactions | acs.org | |

| Hydrogenation | Catalyst/Solvent | Raney nickel in methanolic ammonia | Ensures high purity and yield of the final amine | nih.gov |

Role of Bases and Catalysts in Amine Alkylation and Carbamate (B1207046) Formation

The N-tert-butoxycarbonylation of amines is a cornerstone of organic synthesis, serving to protect amino groups during multi-step reaction sequences. The reaction typically involves treating an amine with di-tert-butyl dicarbonate (Boc)₂O. The efficiency and selectivity of this transformation are heavily influenced by the choice of bases and catalysts.

Bases: The protection process can be performed under various conditions, often employing a base to facilitate the reaction. fishersci.co.uk Common bases include sodium hydroxide, sodium bicarbonate, and 4-dimethylaminopyridine (DMAP). fishersci.co.uk In biphasic systems, such as chloroform (B151607) and water, sodium bicarbonate is often used as the base. fishersci.co.uk The base deprotonates the amine, increasing its nucleophilicity towards the carbonyl carbon of (Boc)₂O. In some protocols, particularly for the synthesis of N-alkyl carbamates, strong bases like cesium carbonate are used not only to deprotonate the amine but also to facilitate subsequent reactions. nih.govacs.org

Catalysts: To improve reaction rates and yields, various catalysts can be employed. Lewis acids are known to activate the (Boc)₂O reagent, although they can suffer from drawbacks like requiring high temperatures or long reaction times. Heterogeneous catalysts, such as Amberlite-IR 120 resin, offer a green alternative, allowing for easy separation by filtration and potential for recycling. scispace.com Other catalysts that have proven effective for N-Boc protection include iodine, perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), and various metal complexes, which can operate under mild, solvent-free conditions. organic-chemistry.org The catalytic role often involves the electrophilic activation of the (Boc)₂O, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org For polyamines, achieving selective mono-protection can be challenging and may require specific strategies, such as the in-situ generation of a mono-hydrochloride salt of the diamine to deactivate one of the amino groups. scielo.org.mxredalyc.org

Below is a table summarizing common bases and catalysts used in N-Boc protection of amines.

Interactive Data Table: Bases and Catalysts in N-Boc Protection| Type | Reagent | Typical Role | Reference |

|---|---|---|---|

| Base | Sodium Hydroxide (NaOH) | Deprotonates amine in aqueous/organic mixtures | fishersci.co.ukscispace.com |

| Base | Sodium Bicarbonate (NaHCO₃) | Mild base for biphasic or aqueous systems | fishersci.co.uk |

| Base | 4-Dimethylaminopyridine (DMAP) | Highly effective nucleophilic catalyst | fishersci.co.ukscispace.com |

| Base | N-Methylmorpholine (NMM) | Organic base used as an acid scavenger | google.com |

| Catalyst | Iodine (I₂) | Catalyzes reaction under solvent-free conditions | organic-chemistry.org |

| Catalyst | Perchloric acid on silica (HClO₄–SiO₂) | Reusable heterogeneous acid catalyst | organic-chemistry.org |

| Catalyst | Amberlite-IR 120 | Heterogeneous acid resin, easily removable | |

| Catalyst | Zirconium (IV) chloride (ZrCl₄) | Lewis acid catalyst | scispace.com |

Anhydrous Conditions and Solvent Selection in Carbamate Synthesis

The choice of solvent and the presence or absence of water are critical parameters in carbamate synthesis. While some protocols for N-Boc protection are performed effectively in aqueous environments, anhydrous conditions are frequently specified to prevent side reactions and ensure high yields. fishersci.co.ukorgsyn.orgnih.gov

Anhydrous Conditions: The use of anhydrous solvents is often mandated to prevent the hydrolysis of the (Boc)₂O reagent, which can be accelerated in the presence of water, especially under basic conditions. orgsyn.org Flame-drying of glassware and the use of dry, inert atmospheres (e.g., argon) are common practices to exclude moisture. orgsyn.org Anhydrous solvents like tetrahydrofuran (THF), ethyl acetate (B1210297), and acetonitrile are frequently employed. google.comorgsyn.org These conditions are particularly crucial when using moisture-sensitive reagents or intermediates. google.com

Solvent Selection: The solvent plays a multifaceted role, influencing reactant solubility, reaction rate, and even selectivity. Tetrahydrofuran (THF) is a widely used solvent for N-Boc protection. orgsyn.org Dichloromethane (DCM) is another common choice, particularly in reactions catalyzed by resins like Amberlite-IR 120. In some cases, catalyst-free N-Boc protection can be achieved in water or water-acetone mixtures, presenting a more environmentally friendly option. nih.gov Solvent-free conditions have also been developed, often in conjunction with specific catalysts like iodine or HClO₄–SiO₂, which offer benefits in terms of reduced waste and simplified workup. organic-chemistry.org The selection of a solvent can be crucial for process safety and environmental impact, with a trend towards replacing solvents like dichloromethane and 1,4-dioxane (B91453) with greener alternatives such as ethyl acetate or 2-MeTHF. acsgcipr.org

The following table outlines various solvents used in carbamate synthesis and their typical applications.

Interactive Data Table: Solvents for Carbamate Synthesis| Solvent | Typical Conditions | Rationale/Notes | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Anhydrous | Good solubility for many organic reagents; often used with strong bases. | fishersci.co.ukorgsyn.org |

| Dichloromethane (DCM) | Anhydrous | Common solvent for reactions and chromatography. | nih.gov |

| Acetonitrile | Anhydrous | Polar aprotic solvent suitable for various catalytic systems. | fishersci.co.uk |

| Ethyl Acetate | Anhydrous | Greener alternative to chlorinated solvents; used in synthesis and extraction. | google.com |

| Water / Water-mixtures | Aqueous | Used in catalyst-free methods or with water-stable reagents. | fishersci.co.uknih.gov |

| None (Solvent-free) | N/A | Environmentally friendly; often requires a catalyst. | organic-chemistry.org |

Purification Techniques in the Isolation of N-Protected Polyamines

The purification of N-protected polyamines like this compound is a critical step to isolate the desired product from unreacted starting materials, reagents, and potential byproducts such as di- or tri-protected species.

Chromatographic Separation Methodologies

Column chromatography is a fundamental technique for the purification of N-protected polyamines. nih.gov Given that the synthesis of mono-protected polyamines can often lead to mixtures of products with varying degrees of protection, chromatographic separation is frequently necessary to achieve high purity. scielo.org.mxnih.gov

The stationary phase is typically silica gel. nih.gov The mobile phase, or eluent, is a carefully chosen solvent or mixture of solvents that allows for the differential migration of the components in the reaction mixture down the column. A common strategy involves using a non-polar solvent like hexane (B92381) mixed with a more polar solvent such as ethyl acetate. nih.gov By gradually increasing the proportion of the more polar solvent (gradient elution), compounds are eluted in order of increasing polarity. For polyamines, which can be quite polar, methanol is sometimes added to the eluent system (e.g., DCM/MeOH) to ensure the elution of the protected products. nih.gov Thin-layer chromatography (TLC) is used to monitor the progress of the separation and to identify the fractions containing the pure product. nih.govorgsyn.org

Recrystallization and Precipitation Protocols

Recrystallization and precipitation are valuable techniques for purifying solid N-protected polyamines. These methods rely on differences in solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures.

Recrystallization: This technique involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling. As the solution cools, the solubility of the product decreases, causing it to crystallize out, while impurities remain dissolved in the solvent (mother liquor). orgsyn.org The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. For tert-butyl carbamates, solvents such as hexane or mixtures like benzene-hexane have been used. orgsyn.org It is important to avoid extensive heating, as some carbamates can be volatile or thermally unstable. orgsyn.org

Precipitation: Purification can also be achieved by precipitation. This often involves altering the solvent composition to dramatically decrease the solubility of the product. For instance, after a reaction is complete, adding a non-solvent to the reaction mixture can cause the desired product to precipitate. A common workup procedure involves adding water to an organic reaction solution to precipitate the product or to facilitate extraction. google.com In one method for producing a Boc-protected amine, the final product is crystallized directly from the reaction mixture by the addition of water as a crystallizing solvent, followed by seed crystals to induce crystallization. google.com The resulting solid is then collected by filtration.

Chemical Transformations and Derivatization of Tert Butyl N,n Bis 3 Aminopropyl Carbamate

Amine Deprotection Strategies

The removal of the Boc group is a prerequisite for most further derivatization of the core N,N-bis(3-aminopropyl)amine structure. This deprotection is typically achieved under acidic conditions, which selectively cleave the carbamate (B1207046) bond.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The deprotection of tert-butyl N,N-bis(3-aminopropyl)carbamate proceeds via a well-established acid-mediated mechanism, commonly employing strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (B109758) (DCM) or dioxane.

The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid. This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent bonds. Subsequently, the molecule undergoes fragmentation to form a stable tert-butyl cation and a carbamic acid intermediate. The tert-butyl cation is typically scavenged by the solvent or other nucleophiles present in the reaction mixture. The carbamic acid intermediate is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free dipropylenetriamine (N,N-bis(3-aminopropyl)amine). Studies have shown that the kinetics of this deprotection can exhibit a second-order dependence on the acid concentration.

General Reaction Scheme for Boc Deprotection:

In the context of more complex molecules containing multiple protecting groups, the selective deprotection of the Boc group is of paramount importance. The acid-lability of the Boc group allows for its removal while other protecting groups, such as the benzyloxycarbonyl (Cbz) group (which is typically removed by hydrogenolysis) or the fluorenylmethyloxycarbonyl (Fmoc) group (removed by base), remain intact.

For a larger polyamine structure incorporating this compound as a building block, treatment with an acid like TFA would selectively cleave the Boc group from the central secondary nitrogen, exposing it for further functionalization while preserving other, non-acid-labile protecting groups at other positions in the molecule. Conversely, if the terminal primary amines of the core structure were protected with a different group, such as Cbz, the Boc group on the central nitrogen could be selectively removed to allow for modification at that site. This orthogonality in protecting group strategy is a cornerstone of modern organic synthesis, particularly in the construction of complex polyamine-containing natural products and synthetic analogues.

Further Functionalization at Exposed Amine Termini

Following the removal of the Boc protecting group, the resulting N,N-bis(3-aminopropyl)amine possesses two highly reactive primary amine termini. These nucleophilic sites are amenable to a wide array of chemical transformations, allowing for the synthesis of diverse and complex molecular architectures.

The primary amine termini of deprotected this compound readily undergo acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide bonds. crunchchemistry.co.uk These reactions are typically performed in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) and to facilitate the nucleophilic attack of the amine. libretexts.org

This bis-acylation results in the formation of symmetrical bis-amides. The choice of acylating agent allows for the introduction of a wide variety of functional groups, from simple alkyl chains to more complex aromatic or heterocyclic moieties. The reaction is generally high-yielding and proceeds under mild conditions.

| Acylating Agent | Base | Solvent | Product | Typical Yield (%) |

| Acetyl Chloride | Triethylamine | Dichloromethane | N,N'-bis(acetyl)-N,N-bis(3-aminopropyl)amine | >90 |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran (B95107) | N,N'-bis(benzoyl)-N,N-bis(3-aminopropyl)amine | High |

| Acetic Anhydride (B1165640) | None/Pyridine | Dichloromethane | N,N'-bis(acetyl)-N,N-bis(3-aminopropyl)amine | >90 |

| Long-chain Acyl Chloride (e.g., Palmitoyl chloride) | Triethylamine | Chloroform (B151607) | N,N'-bis(palmitoyl)-N,N-bis(3-aminopropyl)amine | High |

The primary amines of N,N-bis(3-aminopropyl)amine can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govresearchgate.net This reaction is typically a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate, and it generally proceeds rapidly at room temperature without the need for a catalyst. libretexts.org

This process allows for the symmetrical derivatization of both primary amine termini, leading to the formation of bis-urea or bis-thiourea compounds. These functional groups are of significant interest due to their ability to form strong hydrogen bonds, which can influence the supramolecular assembly and biological activity of the resulting molecules. The reaction is versatile, accommodating a wide range of alkyl and aryl isocyanates and isothiocyanates. researchgate.netresearchgate.net

| Reagent | Solvent | Product Type | General Product Structure |

| Phenyl isocyanate | Tetrahydrofuran (THF) | Bis-urea | Ph-NH-CO-NH-(CH₂)₃-NH-(CH₂)₃-NH-CO-NH-Ph |

| Methyl isocyanate | Dichloromethane (DCM) | Bis-urea | Me-NH-CO-NH-(CH₂)₃-NH-(CH₂)₃-NH-CO-NH-Me |

| Phenyl isothiocyanate | Ethanol | Bis-thiourea | Ph-NH-CS-NH-(CH₂)₃-NH-(CH₂)₃-NH-CS-NH-Ph |

| Allyl isothiocyanate | Acetonitrile (B52724) | Bis-thiourea | CH₂=CHCH₂-NH-CS-NH-(CH₂)₃-NH-(CH₂)₃-NH-CS-NH-CH₂CH=CH₂ |

The terminal primary amines of N,N-bis(3-aminopropyl)amine undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is reversible, and the removal of water, for instance by azeotropic distillation, can drive the equilibrium towards the formation of the imine product.

The reaction with two equivalents of an aldehyde results in the formation of a bis-imine. These compounds are valuable intermediates in organic synthesis and can be further reduced to form stable secondary amines. A specific example is the reaction of 3,3'-iminodipropylamine with 2,4-dichlorobenzaldehyde (B42875) in methanol (B129727), which yields the corresponding bis-Schiff base, N,N'-bis(2,4-dichlorobenzylidene-3-propylammonium) amine.

| Carbonyl Compound | Catalyst | Solvent | Product |

| Benzaldehyde | Acetic acid (cat.) | Toluene | N,N'-bis(benzylidene)-N,N-bis(3-aminopropyl)amine |

| 2,4-Dichlorobenzaldehyde | None | Methanol | N,N'-bis(2,4-dichlorobenzylidene)-N,N-bis(3-aminopropyl)amine |

| Acetone | p-Toluenesulfonic acid (cat.) | Hexane (B92381) | N,N'-bis(isopropylidene)-N,N-bis(3-aminopropyl)amine |

| Cyclohexanone | Acetic acid (cat.) | Toluene | N,N'-bis(cyclohexylidene)-N,N-bis(3-aminopropyl)amine |

Palladium and Copper-Catalyzed Coupling Reactions Involving Carbamates

Palladium and copper-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds, enabling the synthesis of arylated amines and related compounds that are prevalent in pharmaceuticals, natural products, and organic materials. nih.gov Carbamates, including tert-butyl carbamates, can participate in these reactions, serving as versatile precursors to protected amines.

The primary amino groups of this compound would be expected to be reactive nucleophiles in palladium and copper-catalyzed N-arylation reactions. These transformations, often referred to as Buchwald-Hartwig amination (for palladium) or Ullmann condensation (for copper), typically involve the coupling of an amine with an aryl halide or pseudohalide.

Palladium-Catalyzed C-N Coupling:

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds. nih.gov In a typical reaction, a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, facilitates the coupling of an amine with an aryl halide (Ar-X, where X = I, Br, Cl) or triflate (Ar-OTf). A base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine, forming the active nucleophile.

For this compound, a selective mono- or di-arylation of the primary amine groups could potentially be achieved by controlling the stoichiometry of the aryl halide and the reaction conditions. The choice of ligand and reaction temperature can influence the selectivity of the reaction.

Copper-Catalyzed C-N Coupling:

The Ullmann condensation is a classic method for N-arylation that utilizes a copper catalyst. While early iterations of this reaction required harsh conditions, significant advancements have led to milder and more versatile protocols. Modern copper-catalyzed C-N coupling reactions often employ ligands such as diamines or amino acids to facilitate the transformation at lower temperatures. Similar to the palladium-catalyzed approach, the primary amine groups of this compound would be the expected sites of reaction with an aryl halide in the presence of a copper catalyst and a base.

It is important to note that while the primary amines are the more likely reactive sites, the carbamate nitrogen is generally less nucleophilic and less likely to participate directly in these coupling reactions under standard conditions.

Due to the absence of specific research on this compound in this context, experimental data tables for reaction conditions and yields are not available. The following table provides a general overview of typical conditions for palladium and copper-catalyzed N-arylation of primary amines.

| Catalyst System | Typical Ligands | Typical Bases | Typical Solvents | Temperature Range (°C) |

| Palladium | Biarylphosphines (e.g., XPhos, SPhos), DPPF | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | Room Temperature - 120 |

| Copper | 1,10-Phenanthroline, L-proline, Diamines | K₂CO₃, Cs₂CO₃, K₃PO₄ | DMF, DMSO, Toluene | 80 - 150 |

The mechanisms of palladium and copper-catalyzed C-N coupling reactions have been extensively studied, providing insights into the catalytic cycles and the roles of various reaction components.

Mechanism of Palladium-Catalyzed N-Arylation:

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst. The nature of the phosphine ligand is crucial, as it influences both the rate of oxidative addition and reductive elimination.

Mechanism of Copper-Catalyzed N-Arylation:

The mechanism of the Ullmann reaction is less universally agreed upon than its palladium-catalyzed counterpart. However, it is generally believed to proceed through a Cu(I)/Cu(III) or a Cu(I)-centered oxidative addition/reductive elimination pathway. In one proposed mechanism, the copper(I) catalyst undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Coordination of the amine, followed by deprotonation and reductive elimination, then yields the N-arylated product and regenerates the active copper(I) species. The ligand plays a critical role in stabilizing the copper intermediates and facilitating the key steps of the catalytic cycle.

For a molecule like this compound, the presence of multiple nucleophilic sites could potentially lead to catalyst inhibition or the formation of undesired byproducts if not carefully controlled. The carbamate group, while generally unreactive as a nucleophile in these reactions, could potentially coordinate to the metal center, influencing the catalytic activity. However, without specific experimental studies, these considerations remain speculative.

Applications of Tert Butyl N,n Bis 3 Aminopropyl Carbamate As a Synthetic Building Block

Construction of Dendrimeric and Hyperbranched Polymer Architectures

The bifunctional nature of tert-butyl N,N-bis(3-aminopropyl)carbamate, possessing two primary amine groups and a protected secondary amine, suggests its potential as a monomer or core molecule in the synthesis of complex polymer architectures.

Modular Synthesis of Poly(amidoamine) (PAMAM) Dendrimer Analogs

Poly(amidoamine) (PAMAM) dendrimers are a well-established class of highly branched, monodisperse macromolecules. Their synthesis often employs a modular, generational approach, starting from a central core and iteratively adding layers of branching units. While related compounds such as mono-Boc-protected diamines are utilized in the synthesis of dendrons that are subsequently attached to a core, specific examples detailing the use of this compound as a building block for PAMAM analogs are not found in the current body of scientific literature. Its structure would theoretically allow it to act as a branching unit after deprotection of the carbamate (B1207046), revealing a secondary amine for further elaboration.

Scaffold Engineering for Branched Macromolecules

The distinct reactivity of the primary and protected secondary amines in this compound could, in principle, be exploited for the controlled synthesis of other branched macromolecules. The primary amines can undergo reactions such as Michael additions or amidations to build a polymeric backbone, while the protected secondary amine could be deprotected at a later stage to introduce further branching or functionalization. However, specific research dedicated to the use of this compound as a scaffold for such macromolecules has not been identified.

Precursor in the Synthesis of Advanced Organic Scaffolds

The 1,3-diamine functionality within the two aminopropyl chains of the molecule provides a structural motif that could be utilized in the formation of various cyclic structures.

Design and Synthesis of Piperazine (B1678402) Derivatives

Piperazine rings are common structural motifs in pharmaceuticals and other biologically active molecules. The synthesis of piperazine derivatives often involves the cyclization of precursors containing two amine functionalities. While the synthesis of N,N'-bis(3-aminopropyl)piperazine has been reported, the direct conversion of this compound to a piperazine derivative is not explicitly described in the literature. Such a transformation would likely require intramolecular cyclization strategies.

Integration into Diverse Heterocyclic Ring Systems

The presence of multiple nucleophilic nitrogen centers suggests that this compound could serve as a precursor for various heterocyclic ring systems beyond piperazines. Reactions with appropriate dielectrophiles could potentially lead to the formation of larger macrocycles or other heterocyclic structures. Nevertheless, published research detailing such applications for this specific carbamate is currently unavailable.

Linker Chemistry in Complex Molecular Assemblies (e.g., PROTAC Linkers)

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. These molecules consist of a ligand for the target protein, a ligand for the E3 ligase, and a chemical linker connecting them. While various aliphatic diamines with one amine protected by a tert-butoxycarbonyl (Boc) group are commonly used as PROTAC linkers, the use of this compound in this capacity has not been reported. Its structure, featuring two primary amines, would offer the potential for dual conjugation, which is not typical for standard PROTAC linker design.

Synthesis of Polyamine Analogues and Derivatives

This compound serves as a valuable and versatile synthetic building block in the construction of complex polyamine analogues and derivatives. Its unique structure, featuring a tert-butoxycarbonyl (Boc)-protected secondary amine core with two terminal primary amino groups, allows for strategic and selective modifications. The Boc group provides a stable yet readily cleavable protecting group for the central nitrogen atom, directing synthetic transformations to the reactive primary amines at the ends of the propyl chains. This enables chemists to build upon the core structure in a controlled manner, leading to a wide array of functionalized polyamines.

Structural Modification for Enhanced Molecular Diversity

The presence of two free primary amines makes this compound an ideal starting point for creating structurally diverse polyamine libraries. These primary amines can undergo a variety of chemical reactions, such as alkylation, acylation, and reductive amination, with a wide range of electrophiles. nih.gov This allows for the symmetrical introduction of various substituents, including alkyl chains, aromatic rings, and other functional groups, effectively expanding the molecular diversity of the resulting compounds.

The general strategy involves a two-step process:

Functionalization of Primary Amines: The two primary amine groups of the building block are reacted with chosen electrophiles. This step creates a symmetrically substituted, Boc-protected polyamine intermediate.

Deprotection and Further Modification (Optional): The Boc protecting group can be removed under acidic conditions to liberate the central secondary amine. This newly revealed reactive site can then be subjected to further, different chemical modifications, leading to the synthesis of more complex, unsymmetrical polyamine derivatives.

This approach provides a powerful platform for generating a multitude of distinct polyamine structures from a single, common intermediate, which is crucial for applications such as drug discovery and materials science.

Table 1: Examples of Reactions for Structural Diversification

| Reaction Type | Reagent Class | Resulting Functional Group |

| N-Alkylation | Alkyl Halides (R-X) | Secondary Amine (-NHR) |

| N-Acylation | Acyl Chlorides (R-COCl) | Amide (-NHCOR) |

| Reductive Amination | Aldehydes/Ketones (R-CHO) | Secondary Amine (-NHCH₂R) |

| Michael Addition | α,β-Unsaturated Esters | β-Amino Ester |

Preparation of Polyamines with Defined Substitution Patterns

A key advantage of using this compound is the ability to synthesize polyamines with precisely controlled substitution patterns. The Boc group on the secondary amine prevents its participation in reactions, thereby directing any modification exclusively to the terminal primary amines. researchgate.netkiku.dk This regioselectivity is fundamental for avoiding the formation of undesired isomers and complex product mixtures that often arise when working with unprotected polyamines. nih.gov

By starting with this pre-protected core, chemists can ensure that functional groups are added only at the desired positions. This method is particularly effective for creating symmetrically substituted polyamines where both ends of the molecule are identical. The selective protection strategy simplifies purification processes and ensures high yields of the target compound with a well-defined structure. kiku.dk For instance, the synthesis of spermidine (B129725) analogues can be achieved using related N-Boc protected diamines, highlighting the utility of this protection strategy. medchemexpress.com

Table 2: Synthesis of Symmetrically Substituted Polyamines

| Target Structure Type | Example Reagent | Reaction Conditions |

| N,N'-Dialkylated Polyamine | 1-Bromobutane | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |

| N,N'-Diacylated Polyamine | Benzoyl Chloride | Base (e.g., TEA), Solvent (e.g., DCM) |

| N,N'-Di-arylmethyl Polyamine | Benzaldehyde | Reducing Agent (e.g., NaBH₃CN), Acidic conditions |

This controlled approach is essential for establishing clear structure-activity relationships in medicinal chemistry and for designing polymers with specific, repeating functional units.

Spectroscopic and Analytical Characterization Methodologies for Synthetic Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Tert-butyl N,N-bis(3-aminopropyl)carbamate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group and the two 3-aminopropyl chains.

Tert-butyl Protons: A characteristic singlet peak is anticipated for the nine equivalent protons of the tert-butyl group. Due to the shielding effect of the adjacent oxygen atom of the carbamate (B1207046), this signal typically appears in the upfield region of the spectrum, around 1.4 ppm.

Propyl Chain Protons: The six methylene (B1212753) (-CH₂-) groups of the two aminopropyl chains will give rise to more complex signals. Protons on the carbons adjacent to the nitrogen atoms will be deshielded and thus appear further downfield. The protons of the central methylene group in the propyl chain are expected to appear as a multiplet due to coupling with the adjacent methylene protons. The terminal amine protons (-NH₂) may appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their chemical environment.

Tert-butyl Carbons: The spectrum will show a signal for the quaternary carbon of the tert-butyl group, typically around 80 ppm, and a signal for the three equivalent methyl carbons of the tert-butyl group, usually in the 28-30 ppm range.

Carbamate Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to have a characteristic downfield chemical shift, typically in the range of 155-157 ppm.

Propyl Chain Carbons: The carbons of the two 3-aminopropyl chains will exhibit distinct signals. The carbons bonded to the nitrogen atoms will be shifted downfield compared to the central carbon of the propyl chain.

2D NMR Spectroscopy: To further confirm the structure and assign all proton and carbon signals unambiguously, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY experiments establish proton-proton couplings within the aminopropyl chains, while HSQC correlates directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| (CH₃)₃C- | ~1.4 | Singlet |

| -N(CH₂CH₂CH₂NH₂)₂ | ~3.2 | Multiplet |

| -N(CH₂CH₂CH₂NH₂)₂ | ~1.7 | Multiplet |

| -N(CH₂CH₂CH₂NH₂)₂ | ~2.8 | Multiplet |

| -NH₂ | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| (CH₃)₃C - | ~80 |

| (C H₃)₃C- | ~28 |

| -N(C =O)O- | ~156 |

| -N(C H₂CH₂CH₂NH₂)₂ | ~45-50 |

| -N(CH₂C H₂CH₂NH₂)₂ | ~25-30 |

| -N(CH₂CH₂C H₂NH₂)₂ | ~40-45 |

Mass Spectrometry (MS) for Molecular Weight Determination (e.g., ESI-MS, HRMS, LC-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of the molecular weight of a compound and providing information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated at one or both of the primary amine groups, resulting in the observation of the protonated molecular ion [M+H]⁺. The detection of a peak corresponding to a mass-to-charge ratio of approximately 232.2 (the molecular weight of the compound is 231.34) would provide strong evidence for the successful synthesis of the target molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. An HRMS analysis of this compound would be expected to yield a mass that is in very close agreement with the calculated exact mass of the [M+H]⁺ ion (C₁₁H₂₆N₃O₂⁺), thereby confirming the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique can be used to analyze the reaction mixture and confirm the presence of the desired product, as well as to identify any impurities or byproducts.

A common fragmentation pathway for N-Boc protected amines in mass spectrometry involves the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da) through a McLafferty-type rearrangement. reddit.comnih.gov The observation of fragment ions corresponding to these losses in the mass spectrum would further support the structural assignment.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | ~232.2 |

| [M-C₄H₈+H]⁺ | ~176.2 |

| [M-Boc+H]⁺ | ~132.2 |

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of the synthesized this compound by separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that is widely used for purity determination. For a polar compound like this compound, a reverse-phase HPLC method would be appropriate. This typically involves a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. A suitable TLC system would consist of a silica (B1680970) gel plate as the stationary phase and a mobile phase mixture of a polar and a nonpolar solvent. The spots on the TLC plate can be visualized using various methods. Since the target molecule contains primary amine groups, a ninhydrin (B49086) stain would be an effective visualization agent, producing a characteristic colored spot. reachdevices.com Alternatively, a potassium permanganate (B83412) stain or exposure to iodine vapor could also be used to visualize the compound. reachdevices.comlibretexts.org The presence of a single spot on the TLC plate under different solvent conditions is a good indication of the purity of the compound.

Table 4: Typical Chromatographic Methods for Purity Assessment

| Technique | Stationary Phase | Mobile Phase (Typical) | Visualization |

| HPLC | C18 or C8 | Water/Acetonitrile or Water/Methanol gradient | UV Detector |

| TLC | Silica Gel | Dichloromethane (B109758)/Methanol or Ethyl Acetate (B1210297)/Hexane (B92381) | Ninhydrin, Potassium Permanganate, Iodine Vapor |

Computational and Theoretical Studies in Relation to Tert Butyl N,n Bis 3 Aminopropyl Carbamate

Molecular Modeling of Conformational Landscapes

The conformational landscape of a molecule describes the various spatial arrangements of its atoms that can be achieved through the rotation of single bonds. For a flexible molecule like Tert-butyl N,N-bis(3-aminopropyl)carbamate, understanding this landscape is crucial as different conformations can exhibit distinct chemical and physical properties. Molecular modeling techniques, such as molecular mechanics and quantum mechanics, are employed to map out these landscapes and identify the most stable conformers.

A key feature in the conformational analysis of carbamates is the rotational barrier around the C–N bond of the carbamate (B1207046) group. This rotation is hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. Theoretical studies on various N-alkylcarbamates have shown that this rotational barrier is typically around 16 kcal/mol. For comparison, the rotational barrier in N-phenylcarbamates is lower, at approximately 12.5 kcal/mol, due to the electronic effects of the phenyl group.

Molecular dynamics simulations can provide a more dynamic picture of the conformational landscape, showing how the molecule explores different shapes over time in various environments. Such simulations would likely reveal that the two 3-aminopropyl chains can exist in a variety of extended and folded conformations, with the carbamate group acting as a central, relatively planar hub.

| Parameter | Analogous Compound | Computational Method | Calculated Value (kcal/mol) |

| C-N Rotational Barrier | N-alkylcarbamate | Not Specified | ~16 |

| C-N Rotational Barrier | N-phenylcarbamate | Not Specified | 12.5 |

| Energy Barrier between Chair-like and Boat-like Conformations | Bicyclic Diamine | Not Specified | <9 |

Reaction Mechanism Prediction for Carbamate Transformations

Computational chemistry is a powerful tool for predicting and understanding the mechanisms of chemical reactions. For this compound, two important transformations are of particular interest: the cleavage (deprotection) of the N-Boc group and the hydrolysis of the carbamate linkage.

The deprotection of the N-Boc group is a common reaction in organic synthesis, typically achieved under acidic conditions. Theoretical studies have elucidated the mechanism of this reaction, which generally proceeds through the protonation of the carbonyl oxygen, followed by the cleavage of the C-O bond to release the stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.

Computational modeling of the thermal deprotection of N-Boc groups, in the absence of a strong acid, suggests a mechanism involving a concerted proton transfer from a protic solvent or another molecule, leading to the release of isobutylene (B52900) and subsequent decarboxylation. A strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the rate of this reaction.

The hydrolysis of the carbamate group itself is another critical reaction, particularly in biological or aqueous environments. Computational studies on the hydrolysis of simple carbamates, such as methyl carbamate, have been performed. In acidic conditions, the reaction is predicted to proceed via a rate-determining nucleophilic attack of a water molecule on the carbonyl carbon of the N-protonated carbamate. Alkaline hydrolysis, on the other hand, can proceed through different pathways. One proposed mechanism involves the transfer of a proton to the carbamate to form a carbamic acid, which then undergoes nucleophilic attack by a hydroxide (B78521) ion.

| Reaction | Key Mechanistic Step | Computational Approach | Activation Energy (approx. kcal/mol) |

| Acid-catalyzed N-Boc Deprotection | C-O bond cleavage after protonation | Not Specified | Moderate |

| Thermal N-Boc Deprotection | Concerted proton transfer and isobutylene release | DFT | Varies with substrate |

| Neutral Hydrolysis of Carbamate | Nucleophilic attack by water | Ab initio | ~36 |

| Acid-catalyzed Carbamate Hydrolysis | Nucleophilic attack of water on N-protonated carbamate | MNDO | Not Specified |

Quantum Chemical Analysis of Reactivity and Selectivity

The electronic properties of the carbamate group are of central importance. The nitrogen atom's lone pair is delocalized into the carbonyl group, which reduces its nucleophilicity compared to a simple amine. Conversely, the carbonyl carbon becomes more electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the nitrogen atom. Molecular orbital analysis, such as the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can quantify this. The HOMO is typically localized on the nitrogen atoms (including those of the aminopropyl chains), indicating their propensity to react with electrophiles. The LUMO is usually centered on the carbonyl carbon of the carbamate group, making it the primary site for nucleophilic attack.

Quantum chemical calculations can also be used to determine various reactivity descriptors. For instance, the calculated partial charges on the atoms can indicate sites of electrostatic interaction. The carbonyl carbon of the carbamate group in this compound would be expected to have a significant positive partial charge, making it susceptible to nucleophiles. The nitrogen atoms of the primary amino groups at the ends of the propyl chains would possess negative partial charges, highlighting their nucleophilic character.

Furthermore, these calculations can predict the selectivity of reactions. For example, in a reaction with an electrophile, the primary amino groups are expected to be more reactive than the nitrogen of the carbamate group due to their higher basicity and the delocalization of the lone pair in the carbamate. The selectivity between the two primary amino groups would be identical due to the molecule's symmetry.

| Property | Description | Predicted Characteristic for this compound |

| HOMO (Highest Occupied Molecular Orbital) | Region of highest electron density, susceptible to electrophilic attack. | Localized on the primary amine nitrogen atoms. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Region of lowest electron density, susceptible to nucleophilic attack. | Centered on the carbonyl carbon of the carbamate group. |

| Partial Atomic Charges | Distribution of electron density across the molecule. | Positive charge on the carbonyl carbon; negative charges on the nitrogen atoms. |

| Electrophilicity | A measure of a molecule's ability to accept electrons. | The carbonyl carbon is the most electrophilic site. |

| Nucleophilicity | A measure of a molecule's ability to donate electrons. | The primary amino groups are the most nucleophilic sites. |

Development of More Sustainable and Atom-Economical Synthetic Routes for Polyamines

The drive towards "green chemistry" is fundamentally reshaping the synthesis of polyamines. A primary focus is the development of routes that are both environmentally benign and highly efficient in their use of raw materials. Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product, is a key metric in this endeavor. jocpr.comnih.gov

Future synthetic strategies for polyamines, including precursors like this compound, are expected to increasingly rely on principles of atom economy. This involves prioritizing reaction types that maximize the incorporation of starting materials into the desired product, such as addition reactions, rearrangements, and cycloadditions. jocpr.com For instance, traditional methods often involve protection and deprotection steps that generate significant waste. Emerging methodologies aim to minimize these steps through more elegant and direct synthetic pathways.

One promising area is the use of enzymatic and bio-catalytic methods. nih.gov Enzymes can offer high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. nih.gov For example, the enzymatic generation of an amino aldehyde in situ has been demonstrated for the synthesis of cyclic polyamines, a strategy that could be adapted for linear polyamines. nih.gov Another approach involves leveraging renewable feedstocks and bio-based starting materials to create a more sustainable production lifecycle for polyamines. researchgate.net

| Synthetic Strategy | Key Principle | Potential Advantage for Polyamine Synthesis |

| Atom-Economical Reactions | Maximizing the incorporation of reactant atoms into the final product. | Reduced waste, increased efficiency, lower cost. |

| Catalytic Hydrogenation | Using transition metal catalysts for reduction reactions. jocpr.com | High efficiency and selectivity, environmentally friendly. |

| Biomimetic Synthesis | Mimicking natural biosynthetic pathways. nih.gov | High step economy, rapid generation of complexity. nih.gov |

| Enzymatic Synthesis | Utilizing enzymes as catalysts. nih.gov | High selectivity, mild reaction conditions, reduced byproducts. nih.gov |

Exploration of Novel Catalytic Systems for Carbamate Derivatization

The carbamate group in this compound is central to its function as a protected polyamine. Future research will likely focus on novel catalytic systems to both form and derivatize this functional group with greater efficiency and selectivity.

One emerging area is the use of non-conventional reaction media, such as supercritical carbon dioxide (SC-CO2). researchgate.netnih.gov Research has shown that SC-CO2 can be used as a solvent for derivatization reactions of carbamates, offering a greener alternative to traditional organic solvents. nih.gov This approach can also accelerate reaction times compared to conventional methods. nih.gov For example, the derivatization of carbamate pesticides using heptafluorobutyric anhydride (B1165640) (HFBA) was significantly faster in SC-CO2 than in organic solvents. researchgate.netnih.gov

Another frontier is the development of catalytic antibodies, or "abzymes," that can be designed to catalyze specific reactions, including the hydrolysis or formation of carbamates. rsc.org This approach offers the potential for exquisite selectivity, which is highly valuable in the synthesis of complex molecules. Furthermore, the exploration of earth-abundant metal catalysts, such as titanium, for reactions like hydroaminoalkylation, presents a more sustainable alternative to precious metal catalysts for forming C-N bonds, which is fundamental to polyamine synthesis. rsc.org The development of visible-light-driven photoredox catalysis also offers mild and efficient routes for chemical transformations relevant to carbamate and amine chemistry. rsc.org

| Catalytic System | Description | Potential Application |

| Supercritical CO2 | Using carbon dioxide above its critical temperature and pressure as a solvent. nih.gov | Greener and faster derivatization of the carbamate group. nih.gov |

| Catalytic Antibodies | Antibodies designed to catalyze specific chemical reactions. rsc.org | Highly selective hydrolysis or formation of carbamates. rsc.org |

| Earth-Abundant Metal Catalysts | Catalysts based on common metals like titanium. rsc.org | Sustainable and atom-economical synthesis of amine precursors. rsc.org |

| Photoredox Catalysis | Using visible light to drive chemical reactions. rsc.org | Mild and efficient synthesis and modification of amines and related functional groups. rsc.org |

Advanced Applications in Combinatorial Chemistry and Material Science

This compound, with its protected primary amines, is an ideal building block for combinatorial chemistry. This field involves the rapid synthesis of large numbers of different but structurally related molecules, known as libraries, which can then be screened for biological activity. The Boc-protecting group allows for sequential and controlled reactions, enabling the systematic construction of diverse polyamine analogues. mdpi.com These libraries are invaluable in the search for new therapeutic agents. mdpi.comresearchgate.net

In material science, the unique properties of polyamines are being harnessed to create novel functional materials. The regularly spaced positive charges in polyamines allow them to interact with polyanionic molecules like DNA and RNA, making them suitable for gene delivery applications. mdpi.com Lipophilic polyamines, synthesized from regioselectively protected precursors, are being investigated as components of non-viral liposomal gene delivery systems. mdpi.com Furthermore, bio-based diamine monomers can be polymerized to create high-performance materials like bio-based polyimide films with exceptional thermal and mechanical properties. researchgate.net The ability to precisely control the structure of the polyamine backbone, using building blocks like this compound, is crucial for tailoring the properties of these advanced materials.

| Application Area | Role of Protected Polyamines | Example Research Finding |

| Combinatorial Chemistry | As scaffolds for building diverse molecular libraries. mdpi.com | Synthesis of polyamine conjugates with antitumor activity for clinical trials. mdpi.com |

| Gene Delivery | Forming complexes with nucleic acids for cellular delivery. mdpi.com | Lipophilic polyamine derivatives enhance the condensation and protection of nucleic acids in liposomes. mdpi.com |

| Advanced Polymers | As monomers for high-performance bio-based plastics. | Bio-based polyimide films synthesized from diamine monomers exhibit high thermal stability (>425 °C) and elastic moduli (2.14–3.20 GPa). researchgate.net |

Integration into Automated Synthesis Platforms for Complex Polyamines

The synthesis of complex molecules, including long-chain or highly substituted polyamines, can be a laborious and time-consuming process. Automated synthesis platforms are emerging as a powerful tool to accelerate this process, enhance reproducibility, and allow for the rapid exploration of chemical space. synplechem.com

These platforms often utilize capsule-based systems where pre-packaged reagents for specific reactions can be loaded into an automated synthesizer. synplechem.com The instrument then carries out the entire reaction sequence, including purification, with minimal user intervention. synplechem.com This approach has been successfully applied to reactions like amide synthesis and azide-alkyne "click" reactions, which are highly relevant to the modification of polyamines. synplechem.com

Building blocks like this compound are well-suited for integration into such automated workflows. Their stability and the well-defined reactivity of the protected amine groups allow for reliable and predictable outcomes in automated sequences. By combining a library of protected polyamine building blocks with various reactive partners in an automated platform, researchers can rapidly generate large libraries of complex polyamine derivatives for screening in drug discovery or for the development of new materials. synplechem.com This synergy between advanced building blocks and automation is set to significantly accelerate the pace of innovation in polyamine chemistry.

Conclusion

Tert-butyl N,N-bis(3-aminopropyl)carbamate is a specialized chemical compound that holds considerable potential as a building block in organic synthesis. Its unique structure, featuring a protected secondary amine at a branching point and two reactive primary amines at the termini, makes it a valuable intermediate for the construction of complex molecular architectures. While its direct applications are limited, its significance lies in its ability to facilitate the controlled synthesis of branched polyamines, dendrimers, and functional polymers. As the demand for advanced materials and sophisticated molecular structures continues to grow, the utility of versatile building blocks like this compound is likely to become increasingly important in various fields of chemical research.

常见问题

Q. What are the common synthetic routes for preparing tert-butyl N,N-bis(3-aminopropyl)carbamate, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via carbamate protection of primary amines. A common approach involves reacting tert-butyl carbamate with bis(3-aminopropyl)amine under coupling agents like EDCI/HOBt. Key intermediates, such as tert-butyl N-(3-amino-3-thioxopropyl)carbamate (CAS: 77152-97-7), are purified via column chromatography and characterized using GC/MS for purity assessment and NMR (¹H/¹³C) to confirm structural integrity. For example, coupling reactions in tetrahydrofuran (THF) with DIEA as a base (reflux for 60 hours) yield intermediates with >95% purity .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR detects amine protons (δ 1.2–1.4 ppm for tert-butyl groups; δ 3.1–3.3 ppm for aminopropyl chains). ¹³C NMR confirms carbamate carbonyls (δ 155–160 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 275.22) .

- FTIR : Amine N-H stretches (3300–3500 cm⁻¹) and carbamate C=O (1680–1720 cm⁻¹) are diagnostic .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight glass containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture or light .

- Safety : Use PPE (gloves, lab coat) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Step 1 : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals (e.g., distinguish tert-butyl carbons from propyl chain carbons) .

- Step 2 : Compare experimental HRMS data with theoretical isotopic patterns to confirm molecular formula.

- Step 3 : Re-examine synthetic steps for potential byproducts (e.g., incomplete carbamate protection) using LC-MS .

Q. What experimental design strategies optimize yield in the synthesis of this compound?

- Methodological Answer :

- Factorial Design : Use a 2³ factorial design to test variables: reaction time (24–72 hours), temperature (25–60°C), and molar ratio (1:1–1:2.5). Analyze interactions via ANOVA .

- Case Study : Increasing DIEA stoichiometry from 1.5 to 2.5 equivalents improved yields from 65% to 88% in THF reflux conditions .

Q. How can solubility challenges during purification be addressed?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for dissolution, followed by precipitation in cold diethyl ether.

- Support Liquid Extraction (SLE) : Use silica-based SLE columns to separate carbamate derivatives from unreacted amines .

Q. What computational methods aid in predicting reactivity or degradation pathways?

- Methodological Answer :

- DFT Calculations : Model carbamate bond stability under acidic/basic conditions using Gaussian or COMSOL. For example, B3LYP/6-31G* predicts hydrolysis activation energies .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions .

Q. How can this compound be functionalized for novel applications?

- Methodological Answer :

- Post-Synthetic Modifications :

- Thiolation : React with Lawesson’s reagent to replace carbonyl oxygen with sulfur, forming tert-butyl N,N-bis(3-aminopropyl)thiocarbamate .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl halides introduce aromatic moieties for drug delivery studies .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。